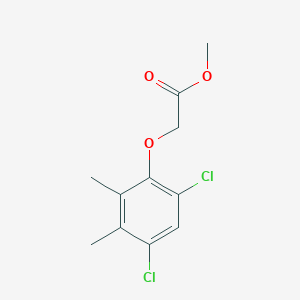

Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate

Description

Properties

Molecular Formula |

C11H12Cl2O3 |

|---|---|

Molecular Weight |

263.11 g/mol |

IUPAC Name |

methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate |

InChI |

InChI=1S/C11H12Cl2O3/c1-6-7(2)11(9(13)4-8(6)12)16-5-10(14)15-3/h4H,5H2,1-3H3 |

InChI Key |

IDVTZUFANQMFMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1Cl)Cl)OCC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate typically involves the reaction of 4,6-dichloro-2,3-dimethylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like DMF.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of substituted phenoxyacetates.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Chemical Synthesis and Intermediate Use

Chemical Reactions

Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate serves as an important intermediate in the synthesis of various organic compounds. It is commonly used in the production of phenoxyacetates and other derivatives through substitution reactions. The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, thus expanding its utility in synthetic organic chemistry.

Biological Research Applications

Enzyme Inhibition Studies

In biological research, this compound has been investigated for its role in studying enzyme inhibition and protein-ligand interactions. Its ability to bind to specific enzymes allows researchers to explore biochemical pathways and cellular processes. For instance, it has shown potential as an inhibitor of α-glucosidase, an enzyme relevant in the management of type 2 diabetes by delaying glucose absorption .

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound may inhibit cancer cell proliferation through specific molecular interactions. Case studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Agricultural Applications

Fungicidal Activity

this compound exhibits fungicidal properties that make it beneficial in agricultural settings. Studies have shown that derivatives of this compound can effectively control fungal diseases in crops such as cucumber powdery mildew. The structure-activity relationship analyses indicate that specific substitutions on the phenoxy group enhance fungicidal efficacy .

Industrial Applications

Agrochemicals Production

In the industrial sector, this compound is utilized in the formulation of agrochemicals. Its effectiveness as a pesticide and fungicide allows for its incorporation into products aimed at protecting crops from pests and diseases. The compound's stability and reactivity make it suitable for large-scale production processes where high purity and yield are essential .

Table 1: Summary of Biological Activities

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Products | Notes |

|---|---|---|

| Substitution | Substituted phenoxyacetates | Common in synthetic organic chemistry |

| Oxidation | Carboxylic acids | Expands utility in organic synthesis |

| Reduction | Alcohols | Useful for producing various derivatives |

Mechanism of Action

The mechanism of action of Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4-Dichlorophenoxy Acetate ()

- Structure: Features a phenoxy group with chlorine at positions 2 and 4 and a methyl ester.

- Synthesis: Prepared via esterification of 2,4-dichlorobenzoic acid with methanol and sulfuric acid, yielding an oily product after recrystallization .

- Key Differences: The target compound has 4,6-dichloro and 2,3-dimethyl substituents, which may increase steric hindrance and alter reactivity compared to 2,4-dichlorophenoxy acetate.

Centrophenoxine Hydrochloride ()

- Structure: A dimethylaminoethyl ester of 4-chlorophenoxyacetic acid.

- Applications: Used as a nootropic agent (e.g., Lucidril®) due to its cholinergic activity .

- Key Differences: The aminoethyl ester group in Centrophenoxine enhances solubility and bioavailability, whereas the methyl ester in the target compound may limit polarity. Additionally, the absence of dimethyl groups in Centrophenoxine reduces steric effects.

Methyl 2-Phenylacetoacetate ()

- Structure : Contains a phenyl group and an acetylated acetate ester.

- Applications : Intermediate in amphetamine synthesis; crystalline solid with ≥98% purity .

Benzilic Acid Derivatives ()

- Structure : 2,2-Diphenyl-2-hydroxyacetic acid derivatives with hydroxyl and diphenyl groups.

- Applications : Used in organic synthesis and pharmaceuticals (e.g., antispasmodics) .

- Key Differences: The hydroxyl and diphenyl groups in benzilic acid derivatives confer distinct acidity and stereochemical properties compared to the aliphatic ester and chlorinated phenoxy group in the target compound.

Data Tables

Table 1: Structural and Functional Comparison

*Calculated using molecular formulas from evidence.

Biological Activity

Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12Cl2O3

- Molecular Weight : 265.12 g/mol

- IUPAC Name : this compound

The compound features a dichlorophenoxy group attached to an acetate moiety, which contributes to its biological activity by influencing its interaction with various biological targets.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It interacts with various receptors in the body, affecting signal transduction pathways.

- Antimicrobial Activity : Studies indicate that the compound possesses antimicrobial properties, making it a candidate for further development in combating resistant strains of bacteria.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study reported that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound as an anticancer agent. The results indicate varying degrees of cytotoxicity against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.4 ± 1.2 |

| HeLa (cervical cancer) | 20.5 ± 0.8 |

| A549 (lung cancer) | 25.0 ± 1.5 |

These findings suggest that this compound may have potential therapeutic applications in oncology.

Case Studies and Research Findings

- Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

- Agricultural Applications : Research has indicated that this compound can be utilized as a herbicide due to its ability to inhibit plant growth by disrupting photosynthesis processes . This application is particularly relevant in managing weed resistance in agricultural settings.

- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics of this compound have shown favorable absorption characteristics with moderate toxicity levels in animal models. Further studies are recommended to assess long-term effects and safety profiles .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves esterification of phenolic precursors. For example, describes refluxing a dichlorophenolic acid with methanol and concentrated sulfuric acid (4 hours, 1 ml H₂SO₄ per 20 ml methanol). Yield optimization requires controlling stoichiometry (e.g., 0.01 moles of starting material) and purification via recrystallization (ethanol is effective for similar esters). Side products may arise from incomplete chlorination or ester hydrolysis, necessitating TLC or HPLC monitoring .

- Key Parameters : Reaction time, acid catalyst concentration, and recrystallization solvent selection (e.g., ethanol vs. ethyl acetate).

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For NMR, focus on:

- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm for dichloro-substituted benzene), methyl ester (δ ~3.7 ppm for OCH₃), and methylphenoxy groups (δ ~2.2–2.5 ppm).

- ¹³C NMR : Carbonyl resonance (δ ~170 ppm for ester), aromatic carbons (δ 110–150 ppm).

IR should confirm ester C=O stretch (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹). and highlight NMR and IR for analogous compounds .

Q. How does recrystallization solvent choice impact the purity and crystalline form of this compound?

- Methodological Answer : Ethanol is widely used for recrystallization of aromatic esters (), but solvent polarity must balance solubility and crystal nucleation. For polymorph studies, suggests using X-ray diffraction to identify stable crystalline forms. Slow cooling (0.5°C/min) in ethanol yields larger, purer crystals .

Advanced Research Questions

Q. What mechanistic insights explain the unexpected rearrangement during chlorination of precursor compounds?

- Methodological Answer : reports benzylidene acetal rearrangement during dichlorination. This likely involves acid-catalyzed ring-opening followed by reclosure, altering stereochemistry. Computational modeling (DFT) and isotopic labeling (e.g., deuterated analogs in ) can track migration pathways. Kinetic studies under varied HCl concentrations may clarify rate-determining steps .

Q. How do thermodynamic properties (e.g., polymorph stability) influence reactivity in downstream applications?

- Methodological Answer : demonstrates that polymorphs (e.g., yellow vs. white forms) exhibit distinct vibrational entropy contributions. Use differential scanning calorimetry (DSC) to map phase transitions (e.g., yellow form stable <100°C). Reactivity differences arise from lattice energy variations; for example, the white polymorph may show higher solubility in polar solvents .

Q. How should researchers resolve contradictions in reported phase transition temperatures for polymorphic forms?

- Methodological Answer : Discrepancies in stem from anharmonic vibrational modes in the yellow polymorph. Combine high-resolution X-ray diffraction (multi-temperature datasets) with periodic DFT calculations to refine thermal displacement parameters. Normal mode refinement (NMR) and in situ Raman spectroscopy at incremental temperatures (5°C intervals) improve accuracy .

Q. What strategies mitigate byproduct formation during esterification of halogenated phenolic precursors?

- Methodological Answer : Byproducts like hydrolyzed acids (e.g., 2,4-dichlorophenoxyacetic acid) form due to trace moisture. Use anhydrous solvents (e.g., methanol stored over molecular sieves) and inert atmospheres (N₂/Ar). recommends post-reaction quenching in ice water to precipitate pure ester, followed by rigorous drying (P₂O₅, 24h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.